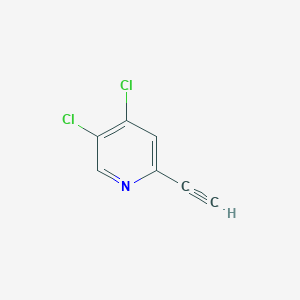

4,5-Dichloro-2-ethynylpyridine

Description

Significance of Ethynylpyridines as Synthetic Intermediates

Ethynylpyridines are a class of heterocyclic compounds that serve as highly valuable intermediates in organic synthesis. The presence of the terminal alkyne functionality allows for a wide array of chemical transformations.

The ethynyl (B1212043) group is a key participant in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for constructing complex conjugated systems like arylalkynes and enynes. wikipedia.orglibretexts.org Ethynylpyridines are frequently used in the synthesis of pharmaceuticals, organic materials for electronic and optical applications, and natural products. wikipedia.org

Furthermore, the triple bond in ethynylpyridines can undergo various addition reactions. For instance, it can react with hydrogen halides in a process known as hydrohalogenation to form vinyl halides, which are themselves useful synthetic intermediates. acs.orgambeed.com The alkyne moiety also participates in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings. mdpi.comsigmaaldrich.com This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. sigmaaldrich.com The pyridine (B92270) nitrogen can also influence the reactivity of the ethynyl group; for example, its basicity can be exploited to enhance the electrophilicity of the alkyne upon protonation. acs.org

The versatility of ethynylpyridines is further demonstrated by their use in polymerization to create π-conjugated polyelectrolytes and other advanced materials. researchgate.netchim.it They can also act as ligands in the formation of transition metal complexes. mdpi.com

Role of Dichloro-Substituted Pyridines in Organic Synthesis

Dichloro-substituted pyridines are important precursors in the synthesis of more complex, functionalized pyridine derivatives. nih.gov The chlorine atoms on the pyridine ring serve as reactive handles that can be manipulated through various synthetic strategies. They primarily function as leaving groups in nucleophilic aromatic substitution (SNAr) reactions and as electrophilic partners in transition metal-catalyzed cross-coupling reactions.

The reactivity of the chlorine atoms is highly dependent on their position on the pyridine ring. Generally, positions 2, 4, and 6 of the pyridine ring are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. guidechem.com In many polychlorinated pyridines, substitution reactions occur selectively at the 4-position. scispace.com However, the regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, or reaction conditions, allowing for the selective functionalization of one position over another. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to functionalize dichloropyridines by forming new carbon-carbon or carbon-heteroatom bonds. scispace.com This site-selective functionalization is crucial for building molecular complexity. For example, studies on pentachloropyridine (B147404) have shown that Suzuki-Miyaura reactions can be controlled to produce either 2-aryl-tetrachloropyridines or 2,6-diaryl-trichloropyridines by tuning the reaction stoichiometry. This demonstrates the ability to selectively replace chlorine atoms, which is a key strategy in the synthesis of agrochemicals and pharmaceuticals. scispace.com

Contextualization of 4,5-Dichloro-2-ethynylpyridine within the Pyridine Scaffold Family

4,5-Dichloro-2-ethynylpyridine integrates the reactive features of both an ethynylpyridine and a dichloropyridine into a single molecule. This dual functionality makes it a potentially powerful and versatile building block for constructing complex heterocyclic systems. The molecule possesses three distinct reactive sites: the terminal alkyne and the two chloro-substituents at the C4 and C5 positions.

The reactivity of these sites is expected to be distinct, allowing for sequential and site-selective modifications.

The 2-Ethynyl Group: This site is primed for reactions typical of terminal alkynes, such as Sonogashira couplings, "click" chemistry with azides, and various addition reactions. libretexts.orgambeed.commdpi.com

The C4-Chloro Group: The chlorine at the 4-position is activated towards nucleophilic substitution and cross-coupling reactions due to its para relationship with the ring nitrogen. scispace.com This site would likely be more reactive than the C5-chloro group in such transformations.

The C5-Chloro Group: The chlorine at the 5-position is electronically and sterically distinct from the C4-chloro group. It is less activated towards nucleophilic attack and would likely require different, often harsher, conditions for substitution or coupling. guidechem.com

This differential reactivity allows for a modular approach to synthesis. One could first perform a reaction at the more labile ethynyl or C4-position, and then, in a subsequent step, functionalize the remaining position under different conditions. This stepwise approach enables the synthesis of highly substituted and unsymmetrically functionalized pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Table 2: Predicted Reactivity of 4,5-Dichloro-2-ethynylpyridine This table outlines the expected chemical behavior at each functional site based on general principles and literature on analogous compounds.

| Reactive Site | Expected Reactions | Controlling Factors |

|---|---|---|

| 2-Ethynyl Group | Sonogashira Coupling, CuAAC (Click Chemistry), Hydrohalogenation, Cycloaddition | Presence of Pd/Cu catalysts, azides, or electrophiles. wikipedia.orgacs.orgmdpi.com |

| C4-Chloro | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, Heck Coupling | Generally the most reactive halide position for coupling/substitution due to activation by ring nitrogen. scispace.comresearchgate.net |

| C5-Chloro | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Less reactive than the C4-position; requires more forcing conditions or specific catalytic systems for functionalization. guidechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2N |

|---|---|

Molecular Weight |

172.01 g/mol |

IUPAC Name |

4,5-dichloro-2-ethynylpyridine |

InChI |

InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)7(9)4-10-5/h1,3-4H |

InChI Key |

YYNBYHNBABJYEW-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dichloro 2 Ethynylpyridine and Analogues

Strategies for the Introduction of the Ethynyl (B1212043) Moiety

The primary approaches for synthesizing ethynylpyridines involve forming a carbon-carbon bond between the pyridine (B92270) core and an ethynyl group. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, with the Sonogashira reaction being the most prominent method. google.comwikipedia.org An alternative route involves the addition of an acetylene (B1199291) nucleophile to an electrophilically activated pyridine ring. google.comuiowa.edu

Palladium-catalyzed reactions are the cornerstone for the formation of C(sp²)-C(sp) bonds, providing a reliable means to connect a terminal alkyne to an aryl or heteroaryl halide. wikipedia.orglibretexts.org For the synthesis of 4,5-dichloro-2-ethynylpyridine, these methods would typically start from a corresponding polyhalogenated pyridine, such as 2-bromo-4,5-dichloropyridine (B1526381) or 2,4,5-trichloropyridine.

The Sonogashira reaction is the most widely employed method for the synthesis of ethynylpyridines. scirp.org It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt. wikipedia.orglibretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The general mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the halo-pyridine. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. wikipedia.org This activated alkyne species then undergoes transmetalation with the Pd(II)-halide complex. The final step is reductive elimination from the resulting palladium complex to yield the ethynylpyridine product and regenerate the active Pd(0) catalyst. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. libretexts.orgacs.org

For a substrate like 2,4,5-trichloropyridine, the Sonogashira coupling is expected to occur selectively at the C-2 position, which is most activated by the ring nitrogen. The higher reactivity of halides adjacent to the heteroatom is a conventional trend in the cross-coupling of dihalogenated N-heteroarenes. nsf.gov

The efficacy of the Sonogashira coupling is highly dependent on the catalytic system, which includes the palladium source, the copper co-catalyst (if used), and, crucially, the ligands coordinated to the palladium center. wikipedia.orgresearchgate.net

Catalytic Systems: Commonly used palladium precatalysts include stable Pd(II) complexes like dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) or Pd(II) acetate (B1210297), and Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). libretexts.orgscielo.org.za The Pd(II) precatalysts are reduced in situ to the active Pd(0) species. wikipedia.org Copper(I) iodide (CuI) is the most frequent co-catalyst, used to increase the reaction rate under mild conditions. wikipedia.org

Ligand Effects: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. acs.org

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but the use of bulky, electron-rich phosphine ligands can enhance catalytic activity, particularly for less reactive halides like chlorides. researchgate.netacs.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for palladium-catalyzed cross-couplings. acs.org They form highly stable and active catalysts. Sterically hindered NHC ligands have been shown to promote selective coupling at the C-4 position of 2,4-dichloropyridines, demonstrating that selectivity can be ligand-controlled. nsf.govorganic-chemistry.org

Nitrogen-Based Ligands: Simple nitrogen ligands such as pyridines, pyrimidines, and Schiff bases have also been successfully employed, often in copper-free systems. wikipedia.orgrsc.org

The choice of ligand can influence which catalytic cycle pathway is favored and can prevent catalyst deactivation, such as the formation of inactive palladium dimers. acs.org

| Catalyst/Ligand System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | 2-Amino-3-bromopyridines | Classic system, effective for aryl bromides. | scirp.org |

| Pd(PPh₃)₂Cl₂ / Bulky NHC Ligand | Aryl Bromides/Iodides | High yields under copper-free conditions; steric bulk enhances activity. | acs.org |

| Pd/C / CuI / PPh₃ | 2,3,5,6-Tetrachloropyridines | Heterogeneous catalyst, allows for site-selective alkynylation at C2/C6. | arabjchem.org |

| [DTBNpP]Pd(crotyl)Cl | Functionalized Aryl Bromides | Air-stable, monoligated precatalyst for room-temperature, copper-free reactions. | nih.gov |

| Palladium Salen Complex | Aryl Iodides | Efficient for room-temperature, copper-free coupling. | rsc.org |

Optimizing reaction parameters such as the base, solvent, and temperature is essential for achieving high yields and selectivity in Sonogashira couplings. scirp.org

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is traditionally used. It serves to neutralize the hydrogen halide produced during the reaction and can also act as the solvent. vulcanchem.com Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are also effective, particularly in copper-free systems or when using polar aprotic solvents. acs.orgrsc.org

Solvent: The choice of solvent can significantly impact reaction rates and yields. lucp.net While the reaction can be run neat in an amine base, common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.govscielo.org.mx DMSO has been shown to be particularly effective for double Sonogashira couplings on di-iodinated substrates. scielo.org.mx The use of aqueous media or ionic liquids has also been explored to develop more sustainable protocols. lucp.netresearchgate.net

Temperature: Sonogashira reactions can often be conducted at room temperature, especially with highly reactive iodides and bromides. rsc.orgnih.gov However, for less reactive substrates, such as aryl chlorides, elevated temperatures (60-100 °C) are typically required to achieve reasonable reaction rates. scirp.orgvulcanchem.com

| Parameter | Conditions Investigated | Optimal Finding | Reference |

|---|---|---|---|

| Base | K₂CO₃, K₃PO₄, KOAc, KOH | Carbonate bases (K₂CO₃, Na₂CO₃, Cs₂CO₃) provided excellent yields. | rsc.orgrsc.org |

| Solvent | DMF, DMSO, H₂O, Toluene, THF | DMSO proved highly efficient, sometimes with added water to improve yields. | scielo.org.mxrsc.org |

| Catalyst | Pd(CF₃COO)₂, Pd(OAc)₂, Pd(PPh₃)₄ | Pd(CF₃COO)₂ with PPh₃ as a ligand showed high efficacy. | scirp.org |

| Temperature | Room Temperature to 100 °C | 100 °C was optimal for coupling 2-amino-3-bromopyridine. | scirp.org |

While palladium is the most common metal for Sonogashira-type reactions, other transition metals can also catalyze the formation of C-C bonds between alkynes and halides.

Nickel Catalysis: Nickel complexes can be effective catalysts for Sonogashira couplings, especially for less reactive and more cost-effective alkyl chlorides. kit.edu Nickel catalysis often requires different ligands and conditions compared to palladium but represents a valuable alternative. kit.eduacs.org

Gold Catalysis: Gold catalysts have been used for the site-selective ethynylation of certain heterocycles. tcichemicals.com For instance, while a palladium catalyst might direct ethynylation to the C2-position of an indole, a gold catalyst can promote selective reaction at the C3-position. tcichemicals.com

An alternative strategy for introducing an ethynyl group, which circumvents the use of palladium, involves the activation of the pyridine ring to render it susceptible to nucleophilic attack. google.com This is particularly useful for preparing 2- and 4-ethynylpyridines. google.com

The pyridine nitrogen can be activated by forming a pyridinium (B92312) salt, for example, through N-oxidation to a pyridine N-oxide or N-acylation with a chloroformate. uiowa.eduencyclopedia.pub This activation significantly lowers the electron density of the pyridine ring, especially at the C-2 and C-4 positions, making them electrophilic. Subsequent addition of a metallized acetylene, such as a lithium or magnesium acetylide, leads to the formation of a dihydropyridine (B1217469) intermediate. uiowa.eduencyclopedia.pub This intermediate can then be oxidized in a subsequent step to furnish the final aromatic ethynylpyridine product. encyclopedia.pub This method provides a complementary approach to transition-metal-catalyzed cross-coupling. google.com

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling with Halogenated Pyridines

Strategies for the Introduction of Dichloro Substituents

The regioselective installation of two chlorine atoms at the C4 and C5 positions of the pyridine ring is a critical challenge in the synthesis of the target compound. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, necessitating specialized methods.

Direct chlorination of an unsubstituted pyridine ring typically lacks selectivity and proceeds under harsh conditions, often leading to a mixture of chlorinated isomers and low yields. More effective strategies involve the activation of the pyridine ring or the use of potent chlorinating agents on pre-functionalized substrates. One common approach is the chlorination of a pyridine-N-oxide derivative. The N-oxide group activates the C2, C4, and C6 positions towards electrophilic attack and can also direct nucleophilic substitution.

Another powerful method involves the chlorination of pyridone (hydroxypyridine) precursors. For instance, a 4,5-dihydroxypyridine derivative can be treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the hydroxyl groups into chloro substituents. This transformation is robust but requires the synthesis of the corresponding polysubstituted pyridone starting material.

A highly effective strategy for introducing chloro substituents with precise regiochemical control is the functionalization of pyridine rings that already contain directing groups, such as amino or hydroxyl functionalities. The Sandmeyer reaction, which converts an aromatic amine into a halide via a diazonium salt intermediate, is a cornerstone of this approach.

Starting from a suitable diaminopyridine, such as 2-bromo-4,5-diaminopyridine, a sequential or one-pot double Sandmeyer reaction can be employed to install the two chlorine atoms at the C4 and C5 positions. This method offers excellent regiocontrol, as the positions of the chloro atoms are predetermined by the positions of the starting amino groups .

Alternatively, the conversion of pyridone tautomers to chloropyridines is a widely used and efficient method. For example, synthesizing a 2-substituted-4,5-dichloropyridine can begin from a corresponding 4,5-dihydroxypyridine or a 4-chloro-5-hydroxypyridine intermediate. Treatment with reagents like POCl₃ effectively replaces the hydroxyl groups with chlorine atoms. This method is particularly useful when the pyridone precursor is readily accessible through ring-formation reactions .

Table 1: Representative Functionalization Strategies for Dichloro-Substitution

| Starting Material | Reagents | Product | Typical Yield | Regioselectivity |

|---|

Hydrohalogenation Approaches to Haloethenylpyridines as Precursors

The ethynyl group at the C2 position is often installed in the final steps of the synthesis. However, some routes may proceed through a haloethenylpyridine intermediate, such as a 2-(1-chlorovinyl)pyridine (B68728) derivative. While direct hydrohalogenation of an alkyne is one way to form a vinyl halide, a more common synthetic route involves the transformation of a ketone.

For instance, a 2-acetyl-4,5-dichloropyridine intermediate can be synthesized first. This ketone can then be converted into the corresponding 2-(1,1-dichloroethyl)pyridine derivative using a chlorinating agent like PCl₅. Subsequent elimination of one equivalent of HCl, typically induced by a base, yields the 2-(1-chlorovinyl)-4,5-dichloropyridine. This haloethenylpyridine is a direct precursor to the target alkyne; treatment with a strong base (e.g., sodium amide or LDA) effects a second dehydrohalogenation to form the terminal alkyne . This two-step elimination sequence from a gem-dihalide is a classic method for alkyne synthesis.

Table 2: Synthesis of Ethynyl Group via Haloethenylpyridine Precursor

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Acetyl-4,5-dichloropyridine | PCl₅ | 4,5-Dichloro-2-(1,1-dichloroethyl)pyridine | Gem-dihalide formation |

| 2 | 4,5-Dichloro-2-(1,1-dichloroethyl)pyridine | Base (e.g., DBU) | 4,5-Dichloro-2-(1-chlorovinyl)pyridine | First dehydrohalogenation |

| 3 | 4,5-Dichloro-2-(1-chlorovinyl)pyridine | Strong Base (e.g., LDA) | 4,5-Dichloro-2-ethynylpyridine | Second dehydrohalogenation |

Convergent and Divergent Synthetic Pathways for Polysubstituted Pyridines

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in a late-stage coupling reaction. The most prominent example for this target is the Sonogashira coupling. In this pathway, a fully substituted 4,5-dichloro-2-halopyridine (where the halo group is typically iodine or bromine for higher reactivity) is prepared first. Separately, a suitable alkyne partner, such as trimethylsilylacetylene (B32187) (TMSA), is prepared. The two fragments are then coupled using a palladium catalyst and a copper(I) co-catalyst. A final deprotection step (e.g., using a fluoride (B91410) source or mild base to remove the silyl (B83357) group) reveals the terminal alkyne, yielding 4,5-dichloro-2-ethynylpyridine. This approach is highly modular and generally high-yielding.

A divergent synthesis begins with a common, highly functionalized intermediate which is then used to generate a library of different analogues. For example, one could synthesize 4,5-dichloro-2-iodopyridine (B13930401) as a key intermediate. This single compound can then be subjected to a variety of Sonogashira coupling reactions with different terminal alkynes to produce a diverse range of 2-alkynyl-4,5-dichloropyridine analogues . This strategy is exceptionally efficient for exploring structure-activity relationships, as numerous final products can be generated from a single, late-stage intermediate.

Table 3: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Convergent | Two complex fragments are synthesized independently and joined at a late stage. | Sonogashira Coupling | High overall efficiency; allows for optimization of fragment syntheses. | Requires synthesis of two advanced intermediates. |

| Divergent | A common intermediate is used to create a library of structurally related compounds. | Parallel Sonogashira Couplings | Rapid generation of analogues; ideal for library synthesis. | Overall yield depends heavily on the efficiency of the initial common pathway. |

Comparative Analysis of Synthetic Efficiency and Selectivity

Choosing the optimal synthetic route to 4,5-dichloro-2-ethynylpyridine requires a careful comparison of available methods based on efficiency, selectivity, scalability, and reagent accessibility.

Regioselectivity: The highest degree of regioselectivity is achieved through pathways that build upon pre-functionalized rings (e.g., Sandmeyer reactions on diaminopyridines) or through total synthesis methods that construct the substituted ring from acyclic precursors. Direct halogenation is the least selective method and is generally avoided for complex targets.

Scalability and Reagents: The Sonogashira coupling is highly scalable, although it relies on expensive palladium catalysts. Methods involving Sandmeyer reactions use inexpensive reagents but can generate significant waste and require careful handling of diazonium intermediates. The use of POCl₃ is effective but requires handling of a corrosive and water-sensitive reagent.

Flexibility: The divergent approach based on a common 4,5-dichloro-2-iodopyridine intermediate offers unparalleled flexibility for creating analogues, making it the preferred strategy for medicinal chemistry and discovery programs.

Table 4: Comparative Overview of Key Synthetic Routes

| Feature | Sandmeyer Route (for Dichloro) | Pyridone Route (for Dichloro) | Haloethenyl Route (for Ethynyl) | Sonogashira Route (for Ethynyl) |

|---|---|---|---|---|

| Key Transformation | Ar-NH₂ → Ar-Cl | Ar-OH → Ar-Cl | R-C(O)CH₃ → R-C≡CH | Ar-I + R-C≡CH → Ar-C≡CH |

| Regioselectivity | Excellent | Excellent | N/A (Position is pre-defined) | Excellent |

| Typical Yields | Moderate | High | Moderate (multi-step) | High |

| Scalability | Moderate | Good | Moderate | Excellent |

| Primary Advantage | Precise regiocontrol | High conversion yield | Uses simple ketone starting material | High yield, modular, flexible |

| Primary Disadvantage | Diazonium handling | Requires pyridone synthesis | Multiple steps, potential for E/Z isomers | Expensive catalyst, requires inert atmosphere |

List of Mentioned Compounds

Reactivity and Chemical Transformations of 4,5 Dichloro 2 Ethynylpyridine

Reactions Involving the Ethynyl (B1212043) Group

The primary site of reactivity in 4,5-dichloro-2-ethynylpyridine is the terminal alkyne. The two chlorine atoms on the pyridine (B92270) ring act as electron-withdrawing groups, which decreases the electron density of the triple bond. This electronic feature makes the alkyne more electrophilic than typical alkyl-substituted alkynes and thus more susceptible to nucleophilic attack.

Addition reactions are a major class of transformations for alkynes. For 4,5-dichloro-2-ethynylpyridine, the nature of the attacking reagent determines the reaction mechanism and outcome.

Electrophilic addition is a characteristic reaction for carbon-carbon multiple bonds. However, alkynes are generally less reactive towards electrophiles than alkenes. This is primarily because the vinyl carbocation intermediate formed from an alkyne is less stable than the alkyl carbocation formed from an alkene. acs.org

For 4,5-dichloro-2-ethynylpyridine, this inherent low reactivity is further compounded. The strong electron-withdrawing effect of the dichloropyridine ring deactivates the triple bond towards attack by electrophiles. Consequently, typical electrophilic addition reactions, such as the addition of halogens (e.g., Br₂) or simple protic acids under non-nucleophilic conditions, are generally disfavored and not commonly reported for this substrate. Studies on similarly electron-deficient alkenes have shown a reluctance to undergo such reactions. researchgate.net

The electron-deficient nature of the triple bond in 4,5-dichloro-2-ethynylpyridine makes it an excellent substrate for nucleophilic addition reactions, often referred to as conjugate or Michael additions. researchgate.netbham.ac.uk In this mechanism, a nucleophile attacks the terminal carbon of the ethynyl group. This class of reactions is highly effective for 2-ethynylpyridine (B158538) and its derivatives.

A prominent example is the hydrothiolation (thiol-yne) reaction. The addition of thiols to 2-ethynylpyridine, catalyzed by a copper nanoparticle system (CuNPs/TiO₂), has been shown to be highly regio- and stereoselective. rsc.org The reaction proceeds via an anti-Markovnikov nucleophilic attack, yielding the Z-vinyl sulfide (B99878) as the major product. rsc.org This transformation is considered a "click" reaction due to its efficiency and specificity. bham.ac.uknih.gov

| Alkyne Substrate | Nucleophile | Catalyst | Solvent | Temperature (°C) | Product | Selectivity |

|---|---|---|---|---|---|---|

| 2-Ethynylpyridine | Thiol-bearing Catechol | CuNPs/TiO₂ | 1,2-Dichloroethane | 80 | Z-vinyl sulfide | Regio- and Stereoselective |

Amines are another class of nucleophiles that can readily add to activated alkynes, and similar reactivity would be expected with 4,5-dichloro-2-ethynylpyridine. nih.gov

The triple bond of 4,5-dichloro-2-ethynylpyridine can be selectively reduced through catalytic hydrogenation. The final product depends on the catalyst and reaction conditions employed.

Semi-hydrogenation to Alkene: To obtain the corresponding alkene, 4,5-dichloro-2-vinylpyridine, a semi-hydrogenation is performed. Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the reaction stereoselectively yields the (Z)-alkene (cis-isomer). Alternatively, reduction with sodium in liquid ammonia (B1221849) or specialized heterobimetallic catalysts can produce the (E)-alkene (trans-isomer). wisc.edu

Full Hydrogenation to Alkane: Complete reduction of the triple bond to an ethyl group, yielding 4,5-dichloro-2-ethylpyridine, can be achieved using more active catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. rsc.org

| Desired Product | Type of Reaction | Typical Catalyst/Reagents | Expected Stereochemistry |

|---|---|---|---|

| 4,5-Dichloro-2-vinylpyridine | Semi-hydrogenation | Lindlar's Catalyst, H₂ | (Z)-isomer |

| 4,5-Dichloro-2-vinylpyridine | Semi-hydrogenation | Na, liquid NH₃ | (E)-isomer |

| 4,5-Dichloro-2-ethylpyridine | Full Hydrogenation | Pd/C, H₂ | Not applicable |

The addition of hydrogen halides (HX) to 2-ethynylpyridine derivatives is a well-studied reaction that proceeds through a nucleophilic addition mechanism, contrary to the electrophilic pathway observed for simple alkenes. acs.orgnih.gov

The reaction is initiated by the protonation of the basic pyridine nitrogen by the hydrogen halide (e.g., HCl, HBr, HI). nih.gov This forms a pyridinium (B92312) salt, which dramatically increases the electrophilicity of the ethynyl group. The spatially close halide counter-anion then acts as a nucleophile, attacking the terminal (β) carbon of the activated triple bond. acs.orgnih.gov This mechanism results in a highly regioselective anti-Markovnikov addition. The reaction with hydrobromic acid (HBr) and hydroiodic acid (HI) proceeds smoothly to give high yields of the corresponding 2-(2-haloethenyl)pyridines. acs.org Studies on related systems suggest the reaction produces a single stereoisomer, presumed to be the Z-form. nih.gov Hydrofluoric acid (HF) is generally unreactive due to the low nucleophilicity of the fluoride (B91410) anion. acs.org

| Reagent | Mechanism Step 1 | Mechanism Step 2 | Product Regiochemistry | Presumed Stereochemistry |

|---|---|---|---|---|

| HCl, HBr, HI | Protonation of pyridine nitrogen | Nucleophilic attack by halide at terminal alkyne carbon | Halogen on terminal carbon (anti-Markovnikov) | (Z)-isomer nih.gov |

The terminal C(sp)-H bond of 4,5-dichloro-2-ethynylpyridine is acidic, allowing it to participate in a variety of powerful C-C bond-forming cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. nih.govwikipedia.orgnih.gov

The most prominent of these is the Sonogashira coupling . This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org 4,5-Dichloro-2-ethynylpyridine is an ideal substrate for this reaction, where it would couple with various functionalized aryl halides (e.g., iodobenzene, bromobenzene) to yield 4,5-dichloro-2-(arylethynyl)pyridines. The reaction is typically carried out under mild conditions using a base such as triethylamine (B128534) (Et₃N), which also serves as the solvent. soton.ac.uk The Sonogashira reaction is widely used in medicinal chemistry and materials science. nih.govmdpi.com

Another potential transformation is the Glaser coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes, which would yield 1,4-bis(4,5-dichloropyridin-2-yl)buta-1,3-diyne.

| Alkyne | Coupling Partner | Catalyst | Co-catalyst | Base/Solvent | Expected Product |

|---|---|---|---|---|---|

| 4,5-Dichloro-2-ethynylpyridine | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Triethylamine | 4,5-Dichloro-2-(phenylethynyl)pyridine |

Cross-Coupling Reactions

Sonogashira Coupling with Various Substrates

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. minia.edu.egwikipedia.orglibretexts.org In the case of 4,5-Dichloro-2-ethynylpyridine, the terminal ethynyl group (C≡C-H) is the reactive site for this transformation.

This reaction would involve coupling the ethynyl group of 4,5-Dichloro-2-ethynylpyridine with various aryl or vinyl halides (R-X, where X is typically I, Br, or OTf). wikipedia.org The reaction is generally carried out in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (like CuI), and an amine base (such as triethylamine or diisopropylamine). libretexts.orgorganic-chemistry.org The expected product would be a disubstituted alkyne, 4,5-dichloro-2-(R-ethynyl)pyridine. The reactivity of the halide coupling partner typically follows the order I > OTf > Br >> Cl. wikipedia.org Given the presence of two chloro-substituents on the pyridine ring, these are expected to be much less reactive under standard Sonogashira conditions than an aryl iodide or bromide coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. nih.govmdpi.com For 4,5-Dichloro-2-ethynylpyridine, the two chlorine atoms on the pyridine ring represent potential sites for Suzuki-Miyaura coupling.

The reaction would involve treating 4,5-Dichloro-2-ethynylpyridine with an aryl or vinyl boronic acid (RB(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄). nih.govresearchgate.net In principle, either one or both of the chlorine atoms could be substituted. The relative reactivity of the C4-Cl versus the C5-Cl bond would determine the regioselectivity. For dichloropyridines, selective coupling can be challenging, but in some systems, the chlorine at the 4-position is more reactive. nih.gov A stepwise reaction could potentially allow for the synthesis of unsymmetrically substituted pyridines. However, without experimental data, predicting the outcome for this specific substrate is speculative.

Heck Coupling and Related C-C Cross-Couplings

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgwikipedia.orgnih.gov Similar to the Suzuki coupling, the chlorine atoms at the C4 and C5 positions of 4,5-Dichloro-2-ethynylpyridine are the potential reaction sites.

The reaction would couple 4,5-Dichloro-2-ethynylpyridine with an alkene (e.g., styrene (B11656) or an acrylate) using a palladium catalyst (like Pd(OAc)₂) and a base (such as Et₃N or K₂CO₃). wikipedia.orgnih.gov This would result in the formation of a new carbon-carbon bond at the site of chlorine substitution, yielding a vinylpyridine derivative. The reaction typically shows a high preference for trans stereochemistry in the product. organic-chemistry.org As with other cross-coupling reactions involving dihalopyridines, achieving mono- or di-substitution would depend on the reaction conditions and the relative reactivity of the two C-Cl bonds.

Other Palladium-Catalyzed Transformations

Beyond the canonical cross-coupling reactions, palladium catalysts can promote a variety of other transformations, such as C-N coupling (Buchwald-Hartwig amination) and cyclization reactions. mdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction could be used to substitute one or both chlorine atoms with an amine. The process involves reacting 4,5-Dichloro-2-ethynylpyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This would yield the corresponding amino-substituted ethynylpyridine. nih.gov

Cyclization Reactions: The ethynyl group in 4,5-Dichloro-2-ethynylpyridine makes it a potential substrate for intramolecular or intermolecular cyclization reactions catalyzed by palladium. For example, if a suitable functional group were present elsewhere on a coupled side chain, palladium could catalyze a cyclization onto the alkyne.

Reactions Involving the Pyridine Ring and Chlorine Substituents

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. minia.edu.egwikipedia.org The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene. wikipedia.org This deactivation is further intensified in 4,5-Dichloro-2-ethynylpyridine by the presence of three electron-withdrawing groups (two chlorines and one ethynyl group).

Therefore, electrophilic aromatic substitution on the single available C-H position (at C3) of 4,5-Dichloro-2-ethynylpyridine is expected to be extremely difficult and would likely require harsh reaction conditions. mnstate.eduyoutube.com Reactions such as nitration or halogenation, which are common for benzene, are often unsuccessful or give very low yields with heavily deactivated pyridines. wikipedia.org Furthermore, under strongly acidic conditions (required for reactions like nitration or sulfonation), the pyridine nitrogen is likely to be protonated, which further deactivates the ring towards electrophilic attack. wikipedia.org

Nucleophilic Aromatic Substitution with Chlorine Displacement

Nucleophilic aromatic substitution (SₙAr) is a key reaction for electron-deficient aromatic and heteroaromatic rings, involving the displacement of a leaving group (like a halide) by a nucleophile. libretexts.orglibretexts.org The pyridine ring of 4,5-Dichloro-2-ethynylpyridine is highly activated towards SₙAr due to the cumulative electron-withdrawing effects of the ring nitrogen and the chloro and ethynyl substituents.

This compound is expected to readily react with various nucleophiles (such as amines, alkoxides, or thiolates) to displace one or both of the chlorine atoms. youtube.comrsc.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The regioselectivity of the substitution (i.e., whether the C4-Cl or C5-Cl is replaced first) would depend on the relative stability of the corresponding Meisenheimer intermediate. In many dichlorinated N-heterocycles, substitution occurs preferentially at the position para or ortho to the ring nitrogen, suggesting the C4 position might be more reactive. nih.gov

Directed Ortho Metallation (DoM) and Lithiation Strategies on Halopyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This process typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. While the ethynyl group itself is not a classical DMG, the nitrogen atom of the pyridine ring can direct metalation to the C3 position. However, in 4,5-dichloro-2-ethynylpyridine, the C3 position is already substituted with a hydrogen, and the chlorine atoms at C4 and C5 significantly influence the acidity of the ring protons.

In the context of halopyridines, lithiation can proceed via two main pathways: deprotonation (DoM) or halogen-metal exchange. The outcome is highly dependent on the specific halogen, the base used, and the reaction conditions. For dichloropyridines, regioselective lithiation has been achieved, often dictated by the position of the chlorine atoms and the presence of other directing groups. researchgate.netznaturforsch.com

For instance, the lithiation of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) occurs regioselectively at the C4 position. researchgate.net In contrast, 2-chloropyridine (B119429) can be lithiated at the C6 position using a combination of n-butyllithium and lithium N,N-dimethylaminoethoxide (BuLi-LiDMAE), showcasing the intricate control exerted by the choice of reagents. nih.govresearchgate.net

In the case of 4,5-dichloro-2-ethynylpyridine, the most acidic ring proton is expected to be at the C6 position due to the cumulative electron-withdrawing effects of the nitrogen atom and the two chlorine atoms. Therefore, a directed lithiation strategy would likely target this position. However, the potential for halogen-metal exchange at the C4 or C5 position, or addition to the ethynyl group, must also be considered. The choice of a sterically hindered base like LDA or a mixed-reagent system could favor deprotonation over other pathways.

Table 1: Regioselectivity in the Lithiation of Chloro-Substituted Pyridines (Analogous Systems)

| Substrate | Base/Reagent | Position of Lithiation | Reference |

| 3-Chloropyridine | LDA | C4 | researchgate.net |

| 2-Chloropyridine | BuLi/LiDMAE | C6 | nih.govresearchgate.net |

| 2,4-Dichloropyridine | LDA | C5 | researchgate.net |

| 3,5-Dichloropyridine | LDA | C4 | researchgate.net |

This table presents data from analogous systems to infer the potential reactivity of 4,5-dichloro-2-ethynylpyridine.

Cross-Coupling Reactions at Halogenated Sites

The chlorine atoms at the C4 and C5 positions of 4,5-dichloro-2-ethynylpyridine are suitable handles for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the C4-Cl and C5-Cl bonds is a key factor in determining the regioselectivity of these transformations. Generally, in polyhalogenated pyridines, the halogen at the C2 or C4 position is more reactive towards oxidative addition to a palladium(0) catalyst due to the electronic influence of the nitrogen atom. nih.gov

For dihalopyridines, site-selective cross-coupling can often be achieved by tuning the reaction conditions, including the choice of catalyst, ligand, and solvent. nih.govnih.gov For example, in 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at the C4 position. mdpi.com In the case of 2,3,5-trichloropyridine, Suzuki coupling with arylboronic acids occurs selectively at the C2 position. nih.gov

Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important transformation. wikipedia.orgorganic-chemistry.orglibretexts.org Given that 4,5-dichloro-2-ethynylpyridine already possesses an ethynyl group, its halogenated sites could be further functionalized with other alkynes, or the existing ethynyl group could participate in coupling reactions if it were first converted to a metal acetylide. Studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that chemoselective Sonogashira couplings can be achieved to introduce multiple alkynyl groups in a stepwise manner. rsc.org

Table 2: Site-Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalogenated Heterocycles (Analogous Systems)

| Substrate | Coupling Reaction | Preferred Position of Reaction | Reference |

| 2,4-Dichloropyrimidine | Suzuki | C4 | mdpi.com |

| 2,3,5-Trichloropyridine | Suzuki | C2 | nih.gov |

| 2,4-Dihalopyrimidines | C-S Coupling | C2 (with specific bulky ligands) | figshare.com |

| 2,4-Dibromopyridine | Suzuki-Miyaura | C2 (typically), C4 (with specific conditions) | acs.org |

This table presents data from analogous systems to infer the potential reactivity of 4,5-dichloro-2-ethynylpyridine.

Chemo- and Regioselectivity in Multi-functionalized Pyridines

The presence of three distinct functional groups (two chloro substituents and one ethynyl group) on the pyridine ring of 4,5-dichloro-2-ethynylpyridine raises important questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, a nucleophile could potentially attack the pyridine ring (SNAr), one of the chlorine atoms could undergo oxidative addition in a cross-coupling reaction, or the ethynyl group could be involved in addition or coupling reactions. The specific reaction conditions will determine which pathway is favored. For instance, in palladium-catalyzed cross-coupling reactions, the C-Cl bonds are typically more reactive than the C-H bonds of the ethynyl group under standard conditions.

Regioselectivity concerns the position at which a reaction occurs. In the context of 4,5-dichloro-2-ethynylpyridine, this is particularly relevant for:

Lithiation: As discussed, deprotonation is likely to occur at the C6 position, while halogen-metal exchange could potentially occur at C4 or C5.

Cross-Coupling: The relative reactivity of the C4-Cl versus the C5-Cl bond is the primary determinant of regioselectivity. Based on studies of other dichloropyridines, the C4 position is generally more activated towards oxidative addition than the C3 or C5 positions due to its para-relationship to the ring nitrogen. nih.gov However, steric effects from the adjacent chlorine at C5 and the ethynyl group at C2 could influence this outcome. Research on 2,4-dichloropyridines has shown that while C4 coupling is generally favored, the use of bulky ligands can promote reaction at the C2 position. nih.gov This highlights the potential to control the site of reaction through careful selection of the catalytic system.

Applications of 4,5 Dichloro 2 Ethynylpyridine in Complex Molecule Synthesis

Utilization as a Building Block for Heterocyclic Systems

The rigid pyridine (B92270) core and the reactive ethynyl (B1212043) handle of 4,5-dichloro-2-ethynylpyridine make it an ideal starting material for the synthesis of more complex heterocyclic systems. ossila.comsigmaaldrich.comsrdorganics.com These reactions leverage the reactivity of the alkyne and the pyridine ring to construct elaborate molecular scaffolds.

The ethynyl group of 4,5-dichloro-2-ethynylpyridine is a key reactive site for cycloaddition and cyclization reactions, enabling the construction of polycyclic aromatic and heteroaromatic systems. Through controlled reaction pathways, this building block can be used to synthesize a variety of fused and bridged pyridine derivatives, which are structural motifs found in many biologically active compounds and functional materials. nih.govnih.gov For instance, the alkyne can act as a dienophile in Diels-Alder reactions or undergo intramolecular cyclization following a primary coupling reaction at one of the chloro-positions. These synthetic strategies provide access to novel ring systems where the original pyridine core is integrated into a larger, more complex framework. bohrium.com

Table 1: Potential Cyclization Reactions for Fused Heterocycle Synthesis

| Reaction Type | Reactant Partner | Resulting Fused System (Example) |

| [4+2] Cycloaddition (Diels-Alder) | Substituted Tetrazine | Fused Pyridopyridazine |

| Intramolecular Sonogashira Cyclization | ortho-Haloaryl Amine | Indolo[x,y-b]pyridine Derivative |

| 1,3-Dipolar Cycloaddition | Azide (B81097) | Triazolylpyridine |

| Pauson-Khand Reaction | Alkene, Dicobalt Octacarbonyl | Fused Cyclopentenone-Pyridine |

The terminal alkyne of 4,5-dichloro-2-ethynylpyridine is perfectly suited for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the direct connection of the pyridine core to various aryl, heteroaryl, or vinyl groups, creating extended π-conjugated systems. beilstein-journals.org These materials are of significant interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their unique photophysical and electronic properties. The presence of the electron-withdrawing dichloro-substituted pyridine ring can significantly influence the electronic properties, such as the HOMO/LUMO energy levels, of the resulting conjugated molecule.

Precursor for Advanced Organic Materials

Beyond the synthesis of discrete molecules, 4,5-dichloro-2-ethynylpyridine serves as a monomeric unit for the creation of larger, functional macromolecular structures, including polymers and supramolecular assemblies.

The ethynyl functionality enables the polymerization of 4,5-dichloro-2-ethynylpyridine into conjugated polymers. Reactions such as Glaser-Hay coupling (oxidative coupling of terminal alkynes) or other transition-metal-catalyzed polymerizations can be employed to create poly(pyridine-ethynylene) structures. These polymers integrate the pyridine ring directly into the conjugated backbone, which can impart specific properties such as metal-coordinating ability, altered solubility, and modified electronic characteristics. Such coordination polymers can also serve as precursors for the synthesis of inorganic nanomaterials, like lead oxides, through controlled thermal decomposition. mdpi.com

Non-covalent interactions are crucial in the bottom-up construction of ordered, functional materials. 4,5-Dichloro-2-ethynylpyridine possesses multiple features that allow it to participate in the formation of supramolecular assemblies. The pyridine nitrogen atom is a potent hydrogen bond acceptor. nih.gov Furthermore, the chlorine atoms can engage in halogen bonding, an increasingly recognized non-covalent interaction in crystal engineering. mdpi.com These interactions, combined with potential π-π stacking of the aromatic rings, can direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional architectures in the solid state. rsc.orgresearchgate.net

Table 2: Non-Covalent Interactions Involving 4,5-Dichloro-2-ethynylpyridine

| Interaction Type | Participating Group(s) on Molecule | Potential Partner Group | Consequence |

| Hydrogen Bonding | Pyridine Nitrogen | Hydrogen-bond donors (e.g., -OH, -NH) | Directs crystal packing and assembly |

| Halogen Bonding | Chlorine Atoms | Lewis bases (e.g., N, O, S atoms) | Formation of defined structural motifs |

| π-π Stacking | Pyridine Ring | Other aromatic systems | Stabilization of layered structures |

| Coordination | Pyridine Nitrogen, Ethynyl π-system | Metal Ions | Formation of metallosupramolecular structures |

Role in Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the rational design of organic molecules, or ligands, that can bind to metal ions to form metal complexes. digitellinc.com 4,5-Dichloro-2-ethynylpyridine is an attractive candidate for ligand design. nih.gov The pyridine nitrogen atom is a classic N-donor site for coordinating to a wide range of transition metals. The properties of the resulting metal complex, such as its catalytic activity, photophysical behavior, or magnetic properties, can be systematically tuned by the electronic effects of the chloro- and ethynyl- substituents. rsc.org The ethynyl group can also participate in metal binding or be further functionalized post-coordination to build more complex, multimetallic, or multifunctional coordination compounds. researchgate.netmdpi.com

Formation of Metal Complexes with Pyridyl-Alkynyl Ligands

The coordination chemistry of 4,5-dichloro-2-ethynylpyridine is characterized by its ability to act as a hybrid ligand, engaging metal centers through two primary modes: the nitrogen atom of the pyridine ring and the π-system of the ethynyl group. wikipedia.orgwikipedia.org Transition metal complexes involving pyridine are abundant, with the nitrogen atom acting as a Lewis base to coordinate with a metal center. wikipedia.orgjscimedcentral.com This interaction is fundamental to the formation of a wide range of complexes with varying geometries, such as square planar, tetrahedral, and octahedral. wikipedia.orgjscimedcentral.com

Simultaneously, the alkynyl functional group can coordinate to a transition metal as a π-ligand, a mode of bonding well-described by the Dewar–Chatt–Duncanson model. wikipedia.org In this interaction, the alkyne's π-orbitals donate electron density to the metal's d-orbitals, while the metal back-donates electron density into the alkyne's π* antibonding orbitals. wikipedia.org This coordination typically results in an elongation of the C≡C bond and a bending of the substituent groups away from the ideal 180° linear geometry. wikipedia.org Depending on the metal and its oxidation state, the alkyne can act as a two-electron or a four-electron donor. wikipedia.org In some cases, particularly with dinuclear complexes, the alkyne can bridge two metal centers. wikipedia.orgresearchgate.net

The dual functionality of pyridyl-alkynyl ligands like 4,5-dichloro-2-ethynylpyridine allows them to act as monodentate, bidentate, or bridging ligands, leading to the assembly of diverse and complex coordination polymers and discrete molecular complexes. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chlorine atoms, can modulate the donor properties of both the nitrogen atom and the alkynyl group, thereby influencing the stability and reactivity of the resulting metal complexes.

| Ligand Type | Coordination Mode | Metal Center Examples | Resulting Geometry (Typical) |

|---|---|---|---|

| Pyridine | N-donor (σ-donation) | Ni(II), Cu(I), Ag(I), Ru(II) wikipedia.orgjscimedcentral.com | Linear, Tetrahedral, Square Planar, Octahedral wikipedia.org |

| Alkyne (terminal) | η²-coordination (π-donation) | Pt(0), Ti(IV), Co(0) wikipedia.org | Metallacyclopropene-like wikipedia.org |

| Pyridyl-alkynyl | Bridging (N-donor and π-system) | Ir(III) acs.org | Dinuclear/Polynuclear frameworks |

| Pyridine-thiolate | N,S-bridging | Pd(II), Pt(II) researchgate.net | Dinuclear with short M-M contacts researchgate.net |

Synthesis of Multidentate Ligands via Click Chemistry

The terminal ethynyl group of 4,5-dichloro-2-ethynylpyridine serves as an ideal handle for modification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgrsc.org This reaction provides a highly efficient and regioselective route to synthesize 1,4-disubstituted 1,2,3-triazole rings. nih.gov By reacting 4,5-dichloro-2-ethynylpyridine with various organic azides, the pyridine core can be linked to a wide array of other molecular fragments, enabling the construction of complex, multidentate ligands. nih.govnih.gov

Research has shown that 2-ethynylpyridine (B158538) itself is not just a substrate but also a promoter for the CuAAC reaction. thieme-connect.com The presence of both the 2-pyridyl and the alkynyl groups is essential for activating the copper catalyst, leading to rapid and high-yielding cycloaddition reactions, even under mild conditions such as in water at room temperature. thieme-connect.com This catalytic enhancement makes 2-ethynylpyridine derivatives particularly effective in click chemistry applications. The resulting triazole ring, formed from the click reaction, is chemically stable and can itself act as a coordinating N-donor ligand, in addition to the original pyridine nitrogen. nih.gov This strategy allows for the straightforward synthesis of bidentate (pyridine-triazole) or even more complex polydentate ligand systems by choosing appropriate azide building blocks.

| Alkyne Substrate | Azide Substrate | Catalyst System | Reaction Conditions | Outcome |

|---|---|---|---|---|

| 2-Ethynylpyridine | Benzyl Azide | CuCl / 2-Ethynylpyridine (promoter) | Water, Room Temp. | High yield of 1-benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole thieme-connect.com |

| 2-Ethynylpyridine | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat, Room Temp., 5 min | Quantitative conversion to triazole product acs.org |

| Phenylacetylene | Benzyl Azide | Cu(I) salts | Various solvents | Forms 1-benzyl-4-phenyl-1H-1,2,3-triazole; the benchmark CuAAC reaction acs.org |

| Terminal Alkyne (General) | Organic Azide (General) | Cu(I) source (e.g., CuSO₄/NaAsc) | t-BuOH/H₂O or other solvents | Forms 1,4-disubstituted 1,2,3-triazole ring system nih.gov |

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization is a key strategy to modify the properties of a molecule for specific applications. mdpi.comresearchgate.net For 4,5-dichloro-2-ethynylpyridine, derivatization can be targeted at the terminal alkyne, the pyridine ring, or the chloro substituents to enhance its utility in both analytical and synthetic contexts.

For analytical enhancement, the primary goal is often to introduce a chromophore or fluorophore to improve detection sensitivity in techniques like HPLC. researchgate.netmdpi.com While the pyridine ring itself provides some UV absorbance, derivatization of the alkyne group can attach moieties with much stronger absorption or fluorescence properties. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), which are commonly used to label functional groups, could be coupled to the molecule following an initial functionalization of the alkyne. researchgate.netnih.gov

For synthetic enhancement, derivatization aims to build molecular complexity. The terminal alkyne is a versatile functional group for carbon-carbon bond formation. One of the most powerful reactions for this purpose is the Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction would allow the 4,5-dichloropyridyl moiety to be connected to a vast range of aromatic and vinylic systems, providing a modular approach to complex molecular scaffolds. Furthermore, the chlorine atoms on the pyridine ring present potential sites for nucleophilic aromatic substitution, allowing for the introduction of other functional groups such as amines, alkoxides, or thiols, further expanding the synthetic possibilities.

| Strategy | Reaction Type | Target Site | Typical Reagents | Purpose |

|---|---|---|---|---|

| Analytical Enhancement | Labeling/Tagging | Ethynyl Group (post-functionalization) | Dansyl chloride, Fluorescamine, FMOC-Cl researchgate.netnih.gov | Introduce a fluorophore or chromophore for sensitive detection (HPLC-FLD, HPLC-UV). |

| Synthetic Enhancement | Sonogashira Coupling | Ethynyl Group | Aryl/Vinyl Halide, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) | Forms a C(sp)-C(sp²) bond, linking the pyridine to other aromatic or vinylic systems. |

| Synthetic Enhancement | Click Chemistry (CuAAC) | Ethynyl Group | Organic Azide, Cu(I) catalyst rsc.org | Forms a stable triazole linker to connect various molecular fragments. |

| Synthetic Enhancement | Nucleophilic Aromatic Substitution (SNAr) | C4/C5 Chloro-positions | Amines (R-NH₂), Alkoxides (R-O⁻), Thiols (R-S⁻) | Introduce new functional groups onto the pyridine ring. |

Spectroscopic and Structural Characterization Methodologies for Ethynylpyridines

X-ray Crystallography for Solid-State Structural Elucidation

While NMR provides the structure in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms and molecules in a solid crystal. mdpi.com This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography, a single, high-quality crystal of 4,5-dichloro-2-ethynylpyridine must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For a molecule like 4,5-dichloro-2-ethynylpyridine, crystallographic analysis would confirm the planarity of the pyridine (B92270) ring and provide precise measurements for the C-Cl, C≡C, and C-C bond lengths and the angles within the molecule. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding or π-stacking.

Chromatographic Purity Assessment and Isolation Methodologies

Chromatography is essential for both the purification of the synthesized compound and the assessment of its purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used.

In an HPLC system, the compound is passed through a column packed with a stationary phase. By coupling the HPLC to a detector, such as a photodiode array (PDA) or a mass spectrometer (LC-MS), the purity of the eluting peak corresponding to 4,5-dichloro-2-ethynylpyridine can be assessed. A pure sample should ideally yield a single, symmetrical peak. The retention time is a characteristic property of the compound under specific chromatographic conditions. For isolation, preparative-scale column chromatography using a solid support like silica (B1680970) gel is commonly employed, separating the target compound from starting materials, reagents, and byproducts.

Comprehensive Structural Analysis Workflows

The definitive characterization of 4,5-dichloro-2-ethynylpyridine relies not on a single technique but on a comprehensive workflow that integrates the data from all the aforementioned methods. The typical workflow is as follows:

Synthesis and Isolation: The compound is synthesized and then isolated using a technique like column chromatography.

Purity Check: The purity of the isolated fraction is checked using HPLC or GC-MS.

Molecular Weight Confirmation: HRMS is used to confirm the elemental formula and molecular weight.

Structural Elucidation: A full suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, HSQC, HMBC) is performed to determine the complete covalent structure and assign all proton and carbon signals.

Functional Group Identification: IR and/or Raman spectroscopy are used to confirm the presence of key functional groups (alkyne, C-Cl, pyridine ring).

Solid-State Confirmation: If suitable crystals can be obtained, single-crystal X-ray diffraction is performed to provide the definitive solid-state structure, confirming the connectivity and stereochemistry determined by NMR.

By combining the insights from each of these powerful analytical techniques, a complete and unambiguous structural assignment of 4,5-dichloro-2-ethynylpyridine can be achieved, ensuring its identity and purity for any subsequent application.

Theoretical and Computational Chemistry of Dichloroethynylpyridines

Electronic Structure Analysis via Quantum Chemical Methods

No published studies detailing the DFT-optimized geometry (bond lengths, bond angles) or electronic properties (e.g., dipole moment, Mulliken charges) of 4,5-Dichloro-2-ethynylpyridine were found.

Specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and orbital distribution for 4,5-Dichloro-2-ethynylpyridine is not available in the reviewed literature.

Reaction Mechanism Studies

There are no available computational models of transition states or calculations of energy barriers for reactions involving 4,5-Dichloro-2-ethynylpyridine.

Specific reaction pathways and the characterization of intermediates for 4,5-Dichloro-2-ethynylpyridine through computational methods have not been documented in the accessible literature.

Prediction of Spectroscopic Parameters

No computational predictions for spectroscopic parameters (such as IR, Raman, or NMR spectra) for 4,5-Dichloro-2-ethynylpyridine could be located.

Structure-Reactivity Relationship Studies through Computational Tools

The exploration of a molecule's structure-reactivity relationship through computational tools is a cornerstone of modern chemical research. For a compound like 4,5-dichloro-2-ethynylpyridine, a combination of quantum chemical methods, such as Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) models would be instrumental in elucidating its chemical behavior.

Theoretical Calculations and Molecular Properties

DFT calculations would be the primary tool to investigate the intrinsic electronic properties of 4,5-dichloro-2-ethynylpyridine. These calculations would provide insights into:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy state. This would reveal key bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its steric and electronic profile.

Electronic Distribution: Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps. For 4,5-dichloro-2-ethynylpyridine, an MEP map would highlight electron-rich regions (likely around the nitrogen atom and the triple bond) and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Hypothetical Data Tables for Future Research

Should computational studies on 4,5-dichloro-2-ethynylpyridine be undertaken, the resulting data would likely be presented in tables similar to the hypothetical examples below.

Table 1: Calculated Molecular Properties of 4,5-Dichloro-2-ethynylpyridine

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Electronegativity (χ) | Value | eV |

| Chemical Hardness (η) | Value | eV |

Table 2: Selected Optimized Geometrical Parameters of 4,5-Dichloro-2-ethynylpyridine

| Bond/Angle | Calculated Value | Unit |

|---|---|---|

| C2-C≡C Bond Length | Value | Å |

| C4-Cl Bond Length | Value | Å |

| C5-Cl Bond Length | Value | Å |

Quantitative Structure-Activity Relationship (QSAR) Models

In the context of medicinal chemistry or materials science, where a series of related compounds are often studied, QSAR models would be developed. These models establish a mathematical relationship between the structural properties (descriptors) of molecules and their biological activity or a specific chemical property. For a series of derivatives of 4,5-dichloro-2-ethynylpyridine, a QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of these descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

Such a model could then be used to predict the activity of novel, unsynthesized derivatives of 4,5-dichloro-2-ethynylpyridine, thereby guiding further experimental work.

Future Directions in 4,5 Dichloro 2 Ethynylpyridine Research

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for pyridine (B92270) derivatives often rely on multi-step processes that may involve harsh reagents, toxic solvents, and expensive metal catalysts. A key future direction is the development of more efficient and environmentally benign synthetic routes to 4,5-dichloro-2-ethynylpyridine and its analogs. Research in this area should focus on the principles of green chemistry, aiming to improve yield, reduce waste, and minimize energy consumption.

Key research objectives could include:

One-Pot Syntheses: Designing multi-component reactions that assemble the 4,5-dichloro-2-ethynylpyridine core in a single, efficient step from simple precursors.

Catalyst-Free Conditions: Exploring synthetic pathways that proceed under microwave irradiation or ultrasonic conditions to reduce reaction times and eliminate the need for catalysts. researchgate.net

Green Solvents: Investigating the use of sustainable solvents such as water, ethanol, or ionic liquids to replace traditional volatile organic compounds (VOCs). nih.govmdpi.com

Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and consistent production of the target compound.

The development of such methods would not only make 4,5-dichloro-2-ethynylpyridine more accessible for research and application but also align with the broader goal of sustainable chemical manufacturing. nih.gov

Exploration of Undiscovered Reactivity Patterns

The combination of a dichloropyridine ring and a terminal alkyne suggests a rich and largely unexplored reactivity profile for 4,5-dichloro-2-ethynylpyridine. Future research should systematically investigate its participation in a wide range of organic transformations.

Potential areas of exploration include:

Cycloaddition Reactions: Investigating its role as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions to construct complex heterocyclic systems. The electron-deficient nature of the pyridine ring could lead to unique reactivity compared to other pyridazines. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): Mapping the regioselectivity of SNAr reactions at the C4 and C5 positions with various nucleophiles. Understanding the factors that control substitution patterns is crucial for its use as a versatile building block. researchgate.net

Advanced Cross-Coupling Reactions: Moving beyond standard Sonogashira couplings to explore its participation in other cross-coupling protocols, such as C-H activation, to form novel C-C and C-heteroatom bonds.

Hydrohalogenation: Investigating the nucleophilic addition of halides across the ethynyl (B1212043) group, a reaction that could be facilitated by the basicity of the pyridine nitrogen, potentially leading to stereochemically defined haloethenylpyridines. acs.org

A thorough understanding of these reactivity patterns will significantly expand the synthetic utility of 4,5-dichloro-2-ethynylpyridine.

Integration into Advanced Functional Materials Synthesis

The rigid, planar structure and the presence of multiple functionalizable sites make 4,5-dichloro-2-ethynylpyridine an attractive building block for advanced functional materials. Its incorporation into larger π-conjugated systems could lead to materials with novel electronic and photophysical properties.

Future research could focus on:

Organic Electronics: Synthesizing novel polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing nature of the dichloropyridine core could be used to tune the LUMO energy levels of materials. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the pyridine nitrogen and the ethynyl group as coordination sites for the construction of porous materials for gas storage, separation, or catalysis.

Sensors: Developing chemosensors where the photoluminescence or electronic properties of materials containing the 4,5-dichloro-2-ethynylpyridine unit are modulated by the presence of specific analytes.

By systematically modifying the core structure, researchers can fine-tune the material properties for specific high-tech applications.

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. In the context of 4,5-dichloro-2-ethynylpyridine, computational studies can provide invaluable insights.

Specific research directions include:

DFT Calculations: Using Density Functional Theory (DFT) to predict the electronic structure, frontier molecular orbital (FMO) energy levels, and reactivity of novel derivatives. This can help identify promising candidates for functional materials. researchgate.net

QSAR and Molecular Docking: Employing Quantitative Structure-Activity Relationship (QSAR) models and molecular docking to design derivatives with potential biological activity, for instance, as enzyme inhibitors. researchgate.netdntb.gov.ua

Reaction Mechanism Studies: Simulating reaction pathways to understand the regioselectivity and stereoselectivity of complex transformations, guiding the development of new synthetic methods. dntb.gov.ua

These computational approaches can guide synthetic efforts, prioritizing the synthesis of derivatives with the highest probability of possessing the desired electronic, optical, or biological properties. mdpi.com

| Computational Method | Research Application | Predicted Properties | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Design of Functional Materials | HOMO/LUMO energies, band gap, molecular electrostatic potential | Guides synthesis of materials for organic electronics. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlation of structural features with biological activity | Identifies key moieties for enhanced potency of potential drug candidates. researchgate.net |

| Molecular Docking | Enzyme Inhibition Studies | Binding affinity, interaction modes within a protein active site | Screens for potential inhibitors of therapeutic targets. mdpi.com |

| Transition State Theory | Reaction Mechanism Analysis | Activation energies, reaction pathways, regioselectivity | Optimizes reaction conditions and predicts product outcomes. dntb.gov.ua |

Application in Catalysis and Methodological Advancements

The pyridine moiety is a well-established ligand scaffold in coordination chemistry and catalysis. The specific electronic and steric properties of 4,5-dichloro-2-ethynylpyridine could be harnessed to develop novel catalytic systems.

Future avenues of research include:

Ligand Development: Synthesizing multidentate ligands by reacting the ethynyl group via click chemistry or other coupling reactions. These ligands can be used to prepare novel transition metal complexes for catalysis. mdpi.com

Homogeneous Catalysis: Investigating the performance of metal complexes bearing 4,5-dichloro-2-ethynylpyridine-derived ligands in various catalytic transformations, such as cross-coupling, oxidation, or reduction reactions. rsc.org

Electrocatalysis: Exploring the use of this compound in electrocatalytic systems, for example, in dehydrogenative cross-coupling reactions where it could act as a ligand or part of a relay catalysis system. beilstein-journals.org

Organocatalysis: Investigating the potential of derivatives to act as organocatalysts, leveraging the basicity of the pyridine nitrogen and the electronic effects of the chloro- and ethynyl- substituents.

Q & A

Q. What are the optimal synthetic pathways for 4,5-Dichloro-2-ethynylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives followed by Sonogashira coupling to introduce the ethynyl group. Key variables include:

- Catalyst selection : Pd(PPh₃)₄/CuI for cross-coupling reactions .

- Solvent systems : Use of anhydrous THF or DMF under inert conditions to prevent side reactions .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry (e.g., 1.2:1 alkyne-to-halide ratio) .

Q. How can researchers effectively purify 4,5-Dichloro-2-ethynylpyridine to minimize impurities like residual catalysts or unreacted precursors?

- Methodological Answer : Post-synthesis purification strategies include:

- Liquid-liquid extraction : Separate polar impurities using dichloromethane/water phases.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- HPLC : For trace contaminants, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Quantify purity via GC-MS or NMR integration, targeting >98% purity for downstream applications.

Q. What spectroscopic techniques are most reliable for characterizing 4,5-Dichloro-2-ethynylpyridine?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct pyridine protons (δ 8.2–8.5 ppm) and ethynyl proton absence (confirmed by IR). ¹³C NMR confirms sp-hybridized carbons (~75–85 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 186.99 (calc. 187.02).

- IR : Sharp C≡C stretch at ~2100 cm⁻¹ and C-Cl stretches at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 4,5-Dichloro-2-ethynylpyridine (e.g., divergent regioselectivity in cross-coupling reactions)?

- Methodological Answer : Contradictions often arise from subtle differences in:

- Catalyst loading : Higher Pd concentrations may favor undesired homocoupling.

- Substrate electronic effects : Electron-withdrawing Cl groups alter pyridine’s electron density, affecting coupling efficiency.

Systematic DOE (Design of Experiments) approaches, such as varying ligand ratios (e.g., PPh₃ vs. Xantphos) and analyzing kinetics via in-situ FTIR, can identify dominant factors . Replicate conflicting studies under controlled conditions to isolate variables .

Q. What experimental strategies are recommended for studying the mechanistic role of 4,5-Dichloro-2-ethynylpyridine in catalytic cycles (e.g., as a ligand or intermediate)?

- Methodological Answer :

- Isotopic labeling : Use ¹³C-labeled ethynyl groups to track bond formation/cleavage via NMR.

- Kinetic profiling : Monitor reaction intermediates by quenching aliquots at timed intervals and analyzing via LC-MS.